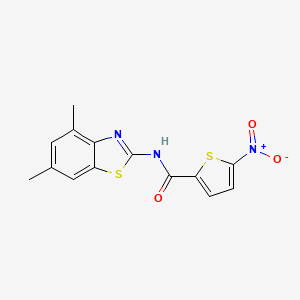

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Beschreibung

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, linked via a carboxamide bond to a 5-nitrothiophene moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or pathways sensitive to nitroaromatic and thiazole-based inhibitors. Its synthesis involves coupling 5-nitrothiophene-2-carboxylic acid with 4,6-dimethyl-1,3-benzothiazol-2-amine using reagents such as 1-propanephosphonic acid cyclic anhydride (T3P) in dimethylformamide (DMF), followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPFQNPZFKRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of nitroheterocyclic carboxamides. Below is a detailed comparison with similar derivatives, emphasizing structural variations, synthesis, and physicochemical properties.

Structural and Functional Insights

- Benzothiazole vs. This could influence binding affinity in enzyme inhibition .

Substituent Effects :

- Electron-Donating Groups (e.g., Methyl) : The 4,6-dimethyl groups in the target compound likely increase lipophilicity, enhancing membrane permeability compared to chloro-substituted analogs (CBK277775, CBK277776) .

- Electron-Withdrawing Groups (e.g., Nitro, Chloro) : Chloro substituents (CBK277775, CBK277776) may improve metabolic stability but reduce solubility. The nitro group on the thiophene ring is critical for redox-mediated activity, a feature conserved across all analogs .

Synthetic Accessibility :

Physicochemical and Spectroscopic Data

- Purity : The thiazole derivative with 3,5-difluorophenyl substituents (99.05% purity, ) demonstrates superior synthetic efficiency compared to the 42% purity of its trifluoromethyl analog, highlighting the challenges in introducing bulky substituents.

- Spectroscopic Confirmation : All compounds in and were validated via ¹H/¹³C NMR and LC-MS, confirming the integrity of the carboxamide linkage and nitro group positioning.

Research Implications

For instance:

- Antibacterial Applications : The nitrothiophene moiety in suggests activity against redox-sensitive bacterial targets, though the target compound’s dimethylbenzothiazole core may favor eukaryotic enzyme inhibition (e.g., ubiquitin-proteasome pathways ).

- SAR Trends : Chloro and methyl substituents on benzothiazole () modulate steric hindrance and electronic effects, guiding optimization for potency vs. toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.